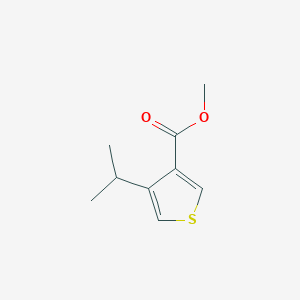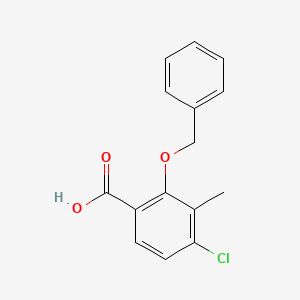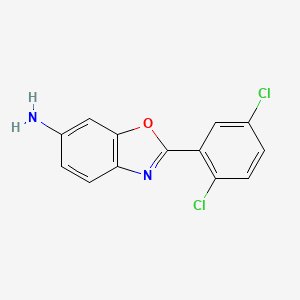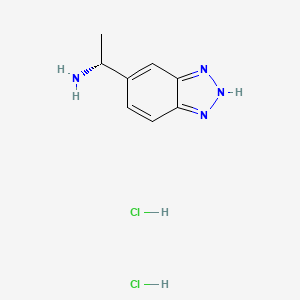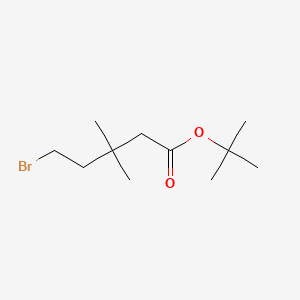![molecular formula C10H16Cl2N2O2 B13453206 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyridine ring substituted with an oxolan-3-yloxy group and a methanamine moiety
Vorbereitungsmethoden
The synthesis of 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the oxolan-3-yloxy group, which is then attached to the pyridine ring. This is followed by the introduction of the methanamine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated systems to optimize production efficiency and consistency.
Analyse Chemischer Reaktionen
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as [2-(Pyridin-3-yl)oxazol-4-yl]methanamine hydrochloride and [2-(oxolan-3-yloxy)pyridin-4-yl]methanamine share structural similarities but differ in specific functional groups and properties.
Uniqueness: The presence of the oxolan-3-yloxy group and the methanamine moiety in this compound gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H16Cl2N2O2 |
|---|---|
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9;;/h1,3,5,9H,2,4,6-7,11H2;2*1H |
InChI-Schlüssel |
GCWGRCVMJJIVGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OC2=NC=CC(=C2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



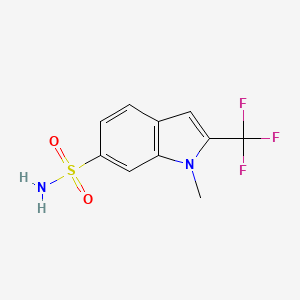
![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
dimethylsilane](/img/structure/B13453156.png)
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
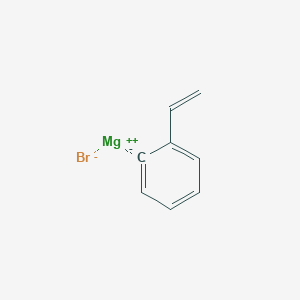

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
